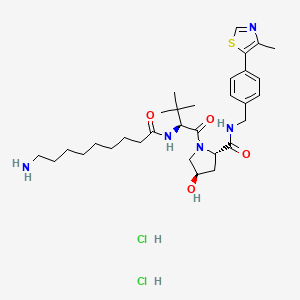

(S,R,S)-AHPC-C8-NH2 (dihydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S,R,S)-AHPC dihydrochloride, also known as VH032-NH2 dihydrochloride, is a VHL ligand used in the recruitment of the von Hippel-Lindau (VHL) protein . It can be connected to the ligand for protein (e.g., BCR-ABL1) by a linker to form PROTACs (e.g., GMB-475). GMB-475 induces the degradation of BCR-ABL1 with an IC 50 of 1.11 μM in Ba/F3 cells .

Chemical Reactions Analysis

(S,R,S)-AHPC dihydrochloride can be connected to the ligand for protein (e.g., BCR-ABL1) by a linker to form PROTACs (e.g., GMB-475). GMB-475 induces the degradation of BCR-ABL1 with an IC 50 of 1.11 μM in Ba/F3 cells .科学的研究の応用

Catalyst Synthesis and Characterization

- Pt/C Catalyst Synthesis Using AHCP : Ammonium hexachloroplatinate (AHCP, (NH4)2PtCl6) is utilized for synthesizing Pt/C catalysts, potentially applicable in fuel cells. The study used high-resolution transmission electron microscopy (HRTEM) to characterize the size and distribution of Pt particles obtained from AHCP on a carbon support. This research signifies AHCP's role in catalyst synthesis due to its low decomposition temperature and high aqueous solubility at room temperature (Verde et al., 2005).

Material Science and Film Applications

- Ammonium Heptamolybdate Films in Organic Solar Cells : Ammonium heptamolybdate (AHM) and its derivatives were examined as hole transport layers (HTLs) in organic solar cells. AHM-based HTLs were found to outperform common alternatives for devices with deep HOMO level active materials, indicating its potential in enhancing solar cell efficiency (Qiu et al., 2014).

Biochemistry and Microbiology

- Mycobacterium tuberculosis AhpC Mechanism : A study on Mycobacterium tuberculosis alkylhydroperoxidase C (AhpC) revealed its unique catalytic mechanism, where all three cysteine residues in the active site are crucial for its antioxidant activity. This insight contributes to understanding the biochemical pathways and resistance mechanisms in isoniazid-resistant strains of M. tuberculosis (Chauhan & Mande, 2002).

- AhpC's Role in Cellular Iron Metabolism : Research on Escherichia coli alkyl hydroperoxide reductase subunit C (AhpC) demonstrated its additional role in cellular iron metabolism, impacting the synthesis of enterobactin, a siderophore essential for ferric iron transport under iron-limiting conditions (Ma & Payne, 2012).

Material Synthesis and Properties

- Silicon-Based Ceramics from Polymer Precursors : A hyperbranched polycarbosilane named AHPCS was prepared as a source for hybrid materials and as a precursor to inorganic solids with unique microstructures and properties. The research highlights AHPCS's role in producing silicon carbide (SiC) and other ceramics with potential applications in composites and microelectronics (Interrante et al., 2002).

作用機序

Target of Action

The primary target of (S,R,S)-AHPC-C8-NH2 (dihydrochloride), also known as VH032-NH2 dihydrochloride, is the von Hippel-Lindau (VHL) protein . The VHL protein is a component of the E3 ubiquitin ligase complex, which plays a crucial role in cellular processes such as protein degradation, cell cycle regulation, and hypoxia sensing .

Mode of Action

(S,R,S)-AHPC-C8-NH2 (dihydrochloride) acts as a ligand for the VHL protein, facilitating its recruitment . This compound can be connected to a ligand for a target protein (e.g., BCR-ABL1) via a linker to form Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by (S,R,S)-AHPC-C8-NH2 (dihydrochloride) is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, including misfolded proteins and proteins that need to be removed for regular cellular functions . By recruiting the VHL protein to target proteins, (S,R,S)-AHPC-C8-NH2 (dihydrochloride) facilitates the ubiquitination and degradation of these proteins .

Result of Action

The result of the action of (S,R,S)-AHPC-C8-NH2 (dihydrochloride) is the degradation of its target proteins . For example, when connected to a ligand for BCR-ABL1, it forms a PROTAC that induces the degradation of BCR-ABL1 . This can have various molecular and cellular effects depending on the function of the target protein.

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H47N5O4S.2ClH/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32;;/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38);2*1H/t24-,25+,28-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLHRVOQDCWDGC-OXLNOHKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49Cl2N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3006438.png)

![Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate](/img/structure/B3006442.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)

![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)

![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)

![5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B3006448.png)

![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)

![(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester](/img/structure/B3006457.png)